N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a piperidine-3-carboxamide scaffold. The molecule is distinguished by a cyclohexyl substituent on the carboxamide nitrogen and a phenyl group at the 7-position of the thienopyrimidine ring.
Properties
IUPAC Name |
N-cyclohexyl-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c29-22(25-18-11-5-2-6-12-18)17-10-7-13-28(14-17)24-26-20-19(16-8-3-1-4-9-16)15-31-21(20)23(30)27-24/h1,3-4,8-9,15,17-18H,2,5-7,10-14H2,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZISLLPCVEUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O2S |
| Molecular Weight | 436.57 g/mol |
| CAS Number | 1242873-50-2 |
The structure includes a cyclohexyl group, a thieno[3,2-d]pyrimidine core, and a piperidine ring, which contribute to its biological properties.
Research indicates that this compound exhibits inhibitory activity against various kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes including metabolism, cell division, and apoptosis. The compound's structural features allow it to effectively bind to the active site of GSK-3β, inhibiting its activity and thus influencing downstream signaling pathways involved in inflammation and cancer.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit GSK-3β with varying degrees of potency. In one study, several derivatives were tested for their inhibitory effects on GSK-3β activity. The most potent compounds exhibited IC50 values ranging from 10 nM to over 1300 nM. Notably, modifications to the carboxamide moiety significantly influenced the inhibitory activity:
| Compound Variant | IC50 (nM) | Remarks |
|---|---|---|
| Cyclopropyl | 40 | High potency |
| Isopropyl | 44 | Moderate potency |
| Cyclohexyl | 42 | Reduced activity |
| Phenyl | 43 | Decreased activity |
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated in various cell lines including HT-22 (neuronal) and BV-2 (microglial) cells. The results indicated that certain concentrations did not significantly reduce cell viability:
| Concentration (µM) | HT-22 Cell Viability (%) | BV-2 Cell Viability (%) |
|---|---|---|
| 0.1 | 95 | 92 |
| 1 | 90 | 88 |
| 10 | 85 | 85 |
| 50 | 60 | 65 |
| 100 | 30 | 35 |
These findings suggest that while the compound can inhibit specific kinases effectively, it may also have a cytotoxic effect at higher concentrations.
Anti-inflammatory Activity
In a model of lipopolysaccharide-induced inflammation, this compound demonstrated significant suppression of nitric oxide production and pro-inflammatory cytokines. This highlights its potential as an anti-inflammatory agent.
Cancer Research
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines such as HepG2 (hepatocellular carcinoma), PC3 (prostate cancer), and MCF7 (breast cancer). The results showed promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 |
| PC3 | 20 |
| MCF7 | 25 |
These results support further investigation into the therapeutic potential of this compound in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
| Compound Name | Core Structure | Key Substituents |
|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidin-4-one | 7-Phenyl, N-cyclohexyl-piperidine-3-carboxamide |
| 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Tetrahydropyrimidine-2-thione | 4-Indol-3-yl, 6-methyl, N-4-nitrophenyl |
| N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide | 1,5-Naphthyridine-4-one | N3-(3,5-Dimethyladamantyl), 1-pentyl |
Key Observations :
- The 1,5-naphthyridine core in derivatives provides a larger π-system, which may influence DNA intercalation or protein binding selectivity .
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods, with moderate yields typical of multi-step heterocyclic syntheses .
- employs TLC for purification, suggesting higher sensitivity to impurities in naphthyridine derivatives .
Spectral Data Comparison
Key Observations :
- The target’s IR C=O stretch (~1680–1700 cm$ ^{-1} $) aligns with a conjugated oxo group, distinct from ’s higher-frequency stretches (~1720 cm$ ^{-1} $) in non-conjugated systems .
- $ ^1H $ NMR signals for the cyclohexyl group (δ 1.2–1.8) contrast with adamantyl’s upfield shifts (δ 1.7–2.1) due to differing magnetic environments .
Q & A
Basic Research: Synthetic Routes and Characterization
Q1: What are the key challenges in synthesizing thieno[3,2-d]pyrimidine derivatives like N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, and how can reaction parameters be optimized? Methodological Answer:
- Core Synthesis : The thieno[3,2-d]pyrimidine core is typically synthesized via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. For example, precursors like 2-aminothiophene-3-carboxamides are cyclized with diketones .
- Piperidine and Cyclohexyl Modifications : Post-core functionalization involves nucleophilic substitution or coupling reactions. Piperidine rings are introduced via Buchwald-Hartwig amination or reductive amination, while cyclohexyl groups are added using cyclohexylamine under catalytic conditions (e.g., Pd/C or CuI) .
- Optimization : Use Design of Experiments (DoE) to optimize temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol% Pd). Reaction progress is monitored via TLC or HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
